
Ethyl 4-(trimethylsilyl)-3-butynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(trimethylsilyl)-3-butynoate is an organic compound characterized by the presence of an ethyl ester group, a trimethylsilyl group, and a butynoate moiety. This compound is notable for its unique structural features, which include a triple bond and a silicon-containing group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-(trimethylsilyl)-3-butynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The starting materials, ethyl propiolate and trimethylsilyl chloride, are readily available and cost-effective, making this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(trimethylsilyl)-3-butynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the butynoate moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted butynoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(trimethylsilyl)-3-butynoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(trimethylsilyl)-3-butynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The triple bond in the butynoate moiety provides a site for addition and substitution reactions, enabling the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group and the ester functionality.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(trimethylsilyl)-3-butynoate can be compared with other similar compounds, such as:
Ethyl propiolate: Lacks the trimethylsilyl group, making it less stable and less versatile in reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the ester functionality, limiting its applications in esterification reactions.
Ethyl 3-butynoate: Similar structure but without the trimethylsilyl group, resulting in different reactivity and stability.
The uniqueness of this compound lies in its combination of a trimethylsilyl group and an ester functionality, which imparts stability and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C9H16O2Si |
|---|---|
Molekulargewicht |
184.31 g/mol |
IUPAC-Name |
ethyl 4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-11-9(10)7-6-8-12(2,3)4/h5,7H2,1-4H3 |
InChI-Schlüssel |
ZPAKSUVMBOWIRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


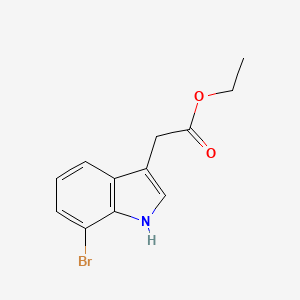
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
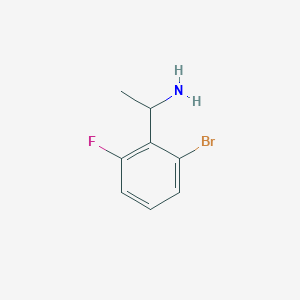
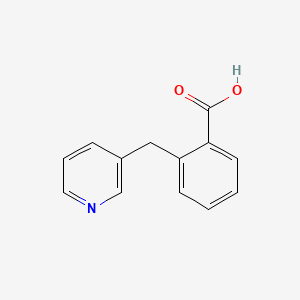
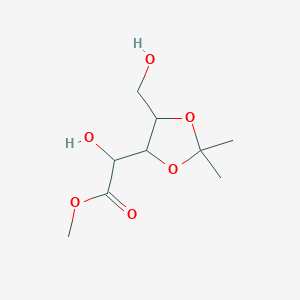
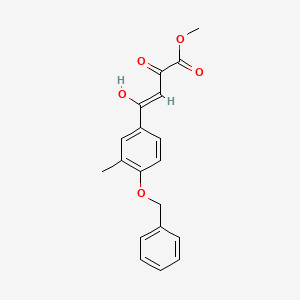
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)


![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)


